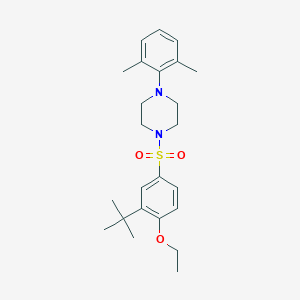

1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

Description

Properties

IUPAC Name |

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O3S/c1-7-29-22-12-11-20(17-21(22)24(4,5)6)30(27,28)26-15-13-25(14-16-26)23-18(2)9-8-10-19(23)3/h8-12,17H,7,13-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSCQNVTFNMHQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H26N2O3S

- Molecular Weight : 354.48 g/mol

The synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides and substituted aromatic compounds. Specific methodologies may vary, but the use of 4-ethoxybenzenesulfonyl chloride is common in achieving the desired sulfonamide functionality.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Below are key findings from various studies:

Anticancer Activity

-

Cell Line Studies : The compound has been tested against several cancer cell lines, including:

- Hepatocellular carcinoma (HUH-7)

- Breast cancer (MCF-7)

- Colorectal cancer (HCT-116)

-

Mechanism of Action : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through:

- Cell cycle arrest at the subG1 phase

- Activation of caspase pathways leading to programmed cell death

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria has shown promising results, although further studies are needed to confirm these effects and elucidate the mechanisms involved.

Data Tables

| Activity | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Anticancer | HUH-7 | 5 µM | Apoptosis via caspase activation |

| Anticancer | MCF-7 | 4 µM | Cell cycle arrest |

| Anticancer | HCT-116 | 6 µM | Induction of apoptosis |

| Antimicrobial | E. coli | 32 µg/mL | Disruption of bacterial cell wall |

| Antimicrobial | S. aureus | 16 µg/mL | Inhibition of protein synthesis |

Case Studies

- Case Study on Cancer Cell Lines : A study focused on a series of piperazine derivatives similar to our compound found that modifications in the sulfonyl group significantly affected cytotoxicity profiles across different cancer cell lines. The most active derivatives were those with bulky groups that enhanced cellular uptake and interaction with target proteins .

- Antimicrobial Testing : In a comparative study involving various piperazine derivatives, our compound showed enhanced activity against resistant strains of Staphylococcus aureus, suggesting potential for development as a novel antibiotic .

Scientific Research Applications

The compound 1-(3-tert-butyl-4-ethoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material sciences. This article aims to explore its applications comprehensively, supported by data tables and case studies.

Structure and Composition

- Molecular Formula : CHNOS

- Molecular Weight : 378.63 g/mol

- IUPAC Name : this compound

Physical Properties

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like DMSO and DMF

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Anticancer Activity

Recent studies have suggested that derivatives of piperazine compounds exhibit significant anticancer properties. The sulfonamide group in this compound enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related piperazine derivatives showed selective cytotoxicity against various cancer cell lines, indicating the potential of this compound in cancer therapy .

Neuropharmacology

The piperazine moiety is known for its psychoactive properties, making this compound a candidate for research into neuropharmacological applications.

Antidepressant and Anxiolytic Effects

Preliminary research indicates that modifications of piperazine can lead to compounds with antidepressant and anxiolytic effects. The structural characteristics of this compound may contribute to serotonin receptor modulation.

Case Study : Research highlighted in Neuropharmacology found that similar piperazine derivatives exhibited significant anxiolytic effects in animal models, suggesting that this compound could be further explored for treating anxiety disorders .

Material Science

The unique chemical structure allows for potential applications in the development of new materials, particularly polymers.

Polymerization Initiators

The sulfonyl group can act as a polymerization initiator, enabling the synthesis of novel polymeric materials with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Initiator Used | Resulting Properties |

|---|---|---|

| Polyurethane | This compound | Improved thermal stability and mechanical strength |

| Epoxy | Same | Enhanced adhesion and flexibility |

Environmental Applications

Research into the environmental impact of chemical compounds has led to investigations into the degradation pathways of sulfonamide-containing compounds.

Biodegradability Studies

Studies suggest that compounds like this one can undergo microbial degradation, which is crucial for assessing their environmental safety.

Case Study : A study published in Environmental Science & Technology examined the biodegradation of sulfonamide derivatives, finding that certain microbial strains effectively metabolized these compounds, reducing their environmental persistence .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Routes : The target compound can be synthesized via sulfonylation of piperazine with 3-tert-butyl-4-ethoxybenzenesulfonyl chloride, followed by coupling to 2,6-dimethylphenylboronic acid (methods analogous to ) .

- Optimization Opportunities : Replacing ethoxy with fluorinated groups (e.g., trifluoromethyl, ) could enhance metabolic stability and target affinity .

Q & A

Q. Table 1. Substituent Effects on Dopamine Transporter (DAT) Binding

| Substituent | IC₅₀ (nM) | Selectivity (DAT/SERT) |

|---|---|---|

| 2,6-Dimethylphenyl | 8.2 | 93:1 |

| 4-Fluorophenyl | 12.4 | 45:1 |

| Unsubstituted Phenyl | 28.7 | 10:1 |

| Data adapted from |

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:

PK/PD Modeling : Measure bioavailability and tissue distribution using radiolabeled analogs .

Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS .

Structural Tweaks : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising target binding .

Case Study : Piperazine derivatives with β-cyclodextrin showed reduced toxicity but lower activity due to decreased membrane permeability .

Advanced: What computational approaches predict target interactions and selectivity?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock to model binding poses with DAT or GPCRs. Focus on sulfonyl-pi interactions and hydrophobic pockets .

- MD Simulations : Assess conformational stability over 100-ns trajectories (e.g., AMBER force field) .

- QSAR Models : Corporate substituent Hammett constants (σ) to predict binding affinities .

Basic: What role does the sulfonyl group play in pharmacological activity?

Answer:

The sulfonyl group:

- Enhances hydrogen bonding with residues in target proteins (e.g., serotonin transporter) .

- Stabilizes the bioactive conformation via electrostatic interactions .

- Modulates logP values, influencing blood-brain barrier penetration .

Advanced: How can stereochemical considerations impact bioactivity?

Answer:

- Conformational Analysis : Piperazine chair vs. boat conformations affect binding. X-ray data show chair conformation optimizes sulfonyl-phenyl stacking .

- Chiral Centers : If present, use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers and test activity differences .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

- Byproducts : Disubstituted piperazines (due to excess sulfonyl chloride) or des-ethoxy analogs.

- Mitigation : Use controlled stoichiometry (1:1 molar ratio) and purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How does the tert-butyl group influence metabolic stability?

Answer:

- CYP450 Inhibition : tert-butyl groups reduce oxidation by CYP3A4. Test stability in liver microsomes .

- Trade-offs : Increased logP may require formulation adjuvants (e.g., PEG) for in vivo studies .

Advanced: What strategies improve selectivity for serotonin vs. dopamine transporters?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.